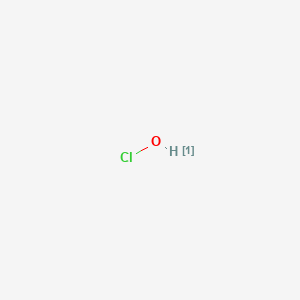
Hypochlorous acid-d
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hypochlorous acid-d (HOCl-d) is a derivative of hypochlorous acid (HOCl), a powerful oxidant and disinfectant produced by the human immune system. HOCl-d is a stable form of HOCl that has been synthesized for use in scientific research. It is a highly effective antimicrobial agent that has shown promise in a variety of applications.
Wirkmechanismus
Hypochlorous acid-d exerts its antimicrobial activity through a variety of mechanisms, including oxidation of cell membranes, disruption of cellular metabolism, and inhibition of DNA synthesis. It has also been shown to stimulate the immune system and promote wound healing.
Biochemische Und Physiologische Effekte
Hypochlorous acid-d has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, promote angiogenesis, and stimulate collagen synthesis. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Hypochlorous acid-d has several advantages for use in laboratory experiments. It is stable and easy to handle, and its antimicrobial properties make it useful for disinfection and sterilization. However, Hypochlorous acid-d can be expensive to produce, and its effectiveness can be affected by pH and temperature.
Zukünftige Richtungen
There are many potential future directions for research on Hypochlorous acid-d. One area of interest is the development of new methods for synthesizing Hypochlorous acid-d that are more cost-effective and efficient. Another area of interest is the investigation of Hypochlorous acid-d in the treatment of chronic wounds and other medical conditions. Additionally, there is potential for the use of Hypochlorous acid-d in food preservation and in the development of new antimicrobial agents.
Wissenschaftliche Forschungsanwendungen
Hypochlorous acid-d has been studied extensively for its antimicrobial properties. It has been shown to be effective against a wide range of pathogens, including bacteria, viruses, and fungi. Hypochlorous acid-d has also been investigated for use in wound healing, dental applications, and food preservation.
Eigenschaften
CAS-Nummer |
13770-22-4 |
|---|---|
Produktname |
Hypochlorous acid-d |
Molekularformel |
ClHO |
Molekulargewicht |
52.46 g/mol |
IUPAC-Name |
protio hypochlorite |
InChI |
InChI=1S/ClHO/c1-2/h2H/i2H |
InChI-Schlüssel |
QWPPOHNGKGFGJK-WWXGHNMISA-N |
Isomerische SMILES |
[1H]OCl |
SMILES |
OCl |
Kanonische SMILES |
OCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

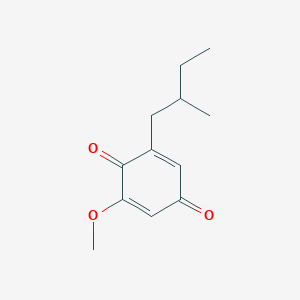
![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)

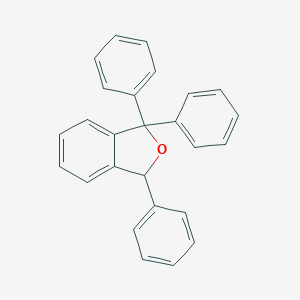
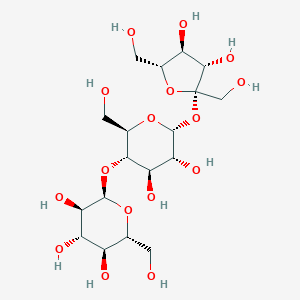
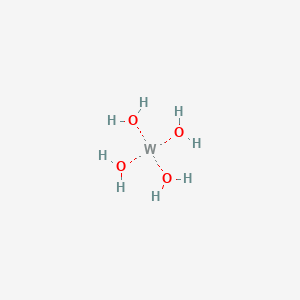
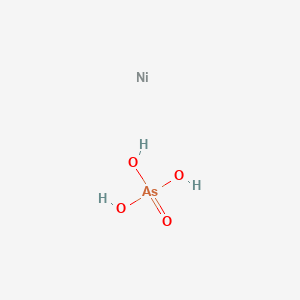
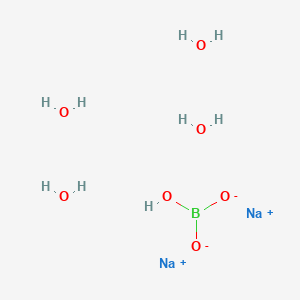
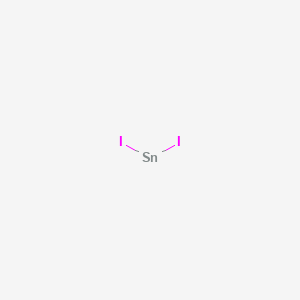
![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)
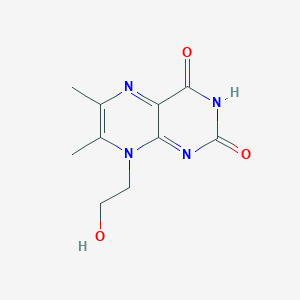
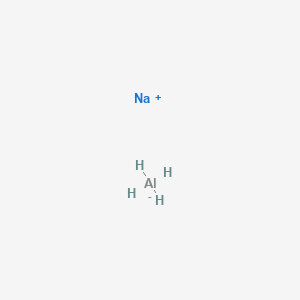
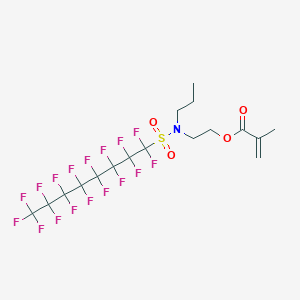
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)